![molecular formula C10H11ClO3 B220561 N,9-二甲基-9-氮杂双环[3.3.1]壬-3-胺 CAS No. 123259-33-6](/img/structure/B220561.png)

N,9-二甲基-9-氮杂双环[3.3.1]壬-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

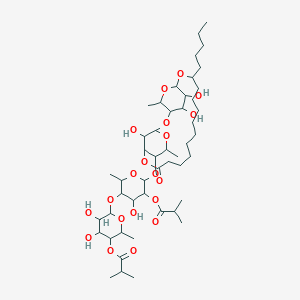

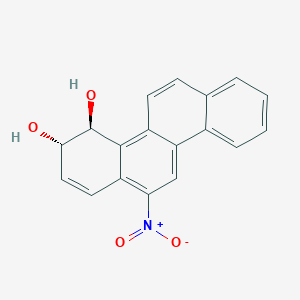

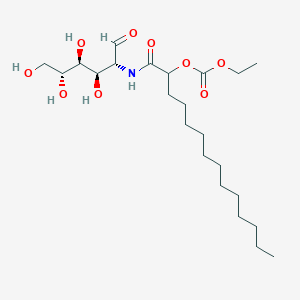

“N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is a chemical compound with the molecular formula C10H20N2 . It belongs to a class of compounds known as azabicyclo nonanes .

Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . ABNO exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 13 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 eight-membered ring, and 1 N hydrazine .Chemical Reactions Analysis

ABNO, a derivative of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine”, is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis

The molecular weight of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is 168.2792 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is a part of the N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine structure, is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new anticancer chemotherapeutics .

Asymmetric Catalysis

The bicyclo [3.3.1]nonane structure is also used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in this field .

Ion Receptors

Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . Ion receptors are molecules that bind ions, and they play a crucial role in various biological processes. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used to develop new ion receptors .

Metallocycles

Metallocycles are cyclic compounds that contain a metal atom in the ring. Bicyclo [3.3.1]nonane derivatives have been used in the construction of metallocycles . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of new metallocycles .

Molecular Tweezers

Molecular tweezers are a type of host molecule that can hold guest molecules between their two arms. Bicyclo [3.3.1]nonane derivatives have been used in the construction of molecular tweezers . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new molecular tweezers .

Indole-based Natural Products

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of these natural products .

σ2 Receptor Ligands

N-substituted 9-azabicyclo [3.3.1]nonan-3α-yl carbamate analogs have been synthesized as σ2 receptor ligands . σ2 receptors are a class of proteins that are potential therapeutic targets for cancer and neurodegenerative diseases. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new σ2 receptor ligands .

作用机制

Target of Action

The primary targets of N,9-dimethyl-9-azabicyclo[33Similar compounds are known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can act as catalysts in the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

The specific biochemical pathways affected by N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can influence the oxidation process of alcohols .

Result of Action

The molecular and cellular effects of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .

属性

IUPAC Name |

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLVSUDZVBSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCCC(C1)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563743 |

Source

|

| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

CAS RN |

123259-33-6 |

Source

|

| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

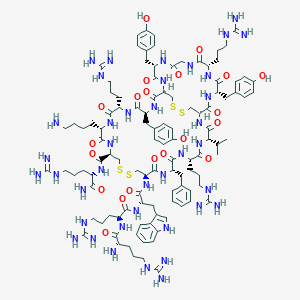

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)

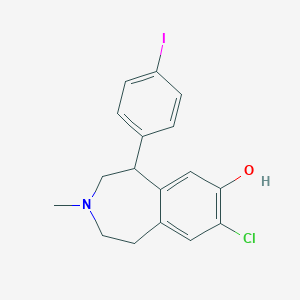

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)